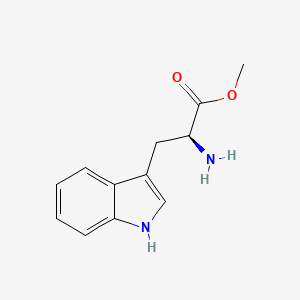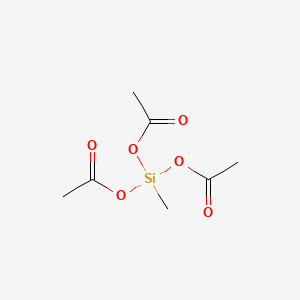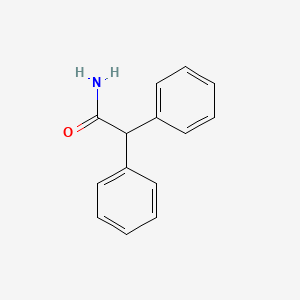
2,3-ビス(2-ピリジル)ピラジン
概要
説明
2,3-Bis(2-pyridyl)pyrazine, also known as dpp, is a chemical compound with the empirical formula C14H10N4 . It has been employed as a building block for supermolecular molecules . It has been used in the preparation of luminescent complexes Ru(bpy)2(dpp)2+ and (bpy)2Ru-(dpp)Ru(bpp)24+ . It has also been used in the preparation of binary and ternary systems with V(IV)O and Cu(II) ions .
Synthesis Analysis
The synthesis of 2,3-Bis(2-pyridyl)pyrazine involves complex chemical reactions . For instance, it has been reported that in both the solid state and in solution, 2,3,5,6-tetrakis(2′-pyridyl)pyrazine (tpp) reacts with iodine to form charge-transfer complexes .Chemical Reactions Analysis
2,3-Bis(2-pyridyl)pyrazine participates in various chemical reactions . For example, it has been reported that it reacts with iodine to form charge-transfer complexes . It has also been used in the preparation of luminescent complexes and binary and ternary systems .Physical And Chemical Properties Analysis
2,3-Bis(2-pyridyl)pyrazine has a molecular weight of 234.26 . It has a melting point of 168-170 °C (lit.) . The predicted boiling point is 361.6±37.0 °C and the predicted density is 1.214±0.06 g/cm3 .科学的研究の応用
発光材料
dpp: は、特に発光錯体の生成において、超分子構造の構築ブロックとして広く使用されています。 これらの錯体は、Ru(bpy)2(dpp)2+や(bpy)2Ru-(dpp)Ru(bpp)2 4+(bpyは2,2'-ビピリジン)など、OLEDやその他の発光用途のための新規材料の開発に役立つ発光を示します .
配位化学
配位化学において、dppは、V(IV)OやCu(II)イオンなどの遷移金属と2元系および3元系を形成する汎用性の高い配位子として機能します。 これらの系は、分光法、pHポテンシオメトリー、計算技術を用いて研究されており、金属-配位子相互作用の理解に貢献しています .
水酸化反応触媒
dpp: は、太陽エネルギー燃料生産において重要な反応である水酸化反応の触媒構造の一部です。 これは、二核構造における光活性および触媒活性サブユニットの組み立てを助け、人工光合成において基本的な水酸化反応の効率を高めます .
分析方法
分析化学では、dppベースの錯体は、さまざまな金属イオンとの強い結合により、分光分析における可能性を探っています。 この特性は、試料中の金属を検出および定量するための新しい分析方法の開発に役立ちます .
生化学研究
dpp: は、生化学研究において重要な役割を果たしており、金属との錯体は、生体系を模倣したり、生物学的プロセスを妨害したりすることができ、酵素機能やバイオインスパイアされた触媒の設計に関する洞察を提供します .
ナノテクノロジー
ナノテクノロジーの分野では、dppは、特定の特性を持つ分子構造を作成するために使用されます。 これらのナノ構造は、センサー、電子デバイスの開発、およびナノスケールマシンにおけるコンポーネントとして使用できます .
作用機序
Target of Action
The primary targets of 2,3-Bis(2-pyridyl)pyrazine are metal ions, specifically Vanadium (IV) Oxide (V(IV)O) and Copper (II) ions . This compound has been used in the preparation of binary and ternary systems with these ions .
Mode of Action
2,3-Bis(2-pyridyl)pyrazine interacts with its targets by acting as a ligand, forming complexes with the metal ions . It has been employed as a building block for supermolecular molecules . In the presence of these ions, it forms luminescent complexes .
Biochemical Pathways
Its role in the formation of luminescent complexes suggests that it may influence pathways related to light emission and energy transfer .
Pharmacokinetics
Its use in the formation of luminescent complexes suggests that it may have unique properties that allow it to interact with metal ions and participate in energy transfer processes .
Result of Action
The molecular and cellular effects of 2,3-Bis(2-pyridyl)pyrazine’s action are primarily observed in its ability to form luminescent complexes with metal ions . These complexes can emit light, which may have various applications in fields such as imaging and diagnostics .
Action Environment
The action of 2,3-Bis(2-pyridyl)pyrazine is influenced by the presence of specific metal ions, such as V(IV)O and Cu (II) ions . The formation of luminescent complexes suggests that the compound’s action, efficacy, and stability may also be influenced by factors such as light and energy conditions .
Safety and Hazards
2,3-Bis(2-pyridyl)pyrazine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is incompatible with strong acids and strong oxidizing agents . The safety precautions include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves .
生化学分析
Biochemical Properties
2,3-Bis(2-pyridyl)pyrazine has been identified as a new organocatalyst, which has been utilized for the direct cross-coupling reactions of an aryl halide with unactivated arenes/heteroarenes via C(sp2)-H bond activation . This indicates that 2,3-Bis(2-pyridyl)pyrazine can interact with various enzymes and proteins involved in these biochemical reactions .
Cellular Effects
It has been found that complexes containing 2,3-Bis(2-pyridyl)pyrazine have high cytotoxicity activity on human breast cancer cell line MCF-7 . This suggests that 2,3-Bis(2-pyridyl)pyrazine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3-Bis(2-pyridyl)pyrazine involves the in-situ formation of an aryl radical anion intermediate and progresses via a single electron transfer (SET) mechanism . This indicates that 2,3-Bis(2-pyridyl)pyrazine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the substitution reactivity of complexes containing 2,3-Bis(2-pyridyl)pyrazine increases due to an increase in the π-conjugation on the bridging chelate which facilitates π-back bonding . This suggests that the effects of 2,3-Bis(2-pyridyl)pyrazine may change over time in laboratory settings.
Dosage Effects in Animal Models
In vivo toxicological assessments on zebrafish embryos revealed that all the Ru−Pt complexes containing 2,3-Bis(2-pyridyl)pyrazine have poor embryo acute toxic effects over 96 hours post-fertilization .
Metabolic Pathways
It has been used in the preparation of binary and ternary systems with V(IV)O and Cu(II) ions , suggesting that it may interact with enzymes or cofactors involved in these metabolic pathways.
Transport and Distribution
The coordination of Ru at one end of each of the complexes containing 2,3-Bis(2-pyridyl)pyrazine enhances water solubility , suggesting that it may be transported and distributed within cells and tissues.
Subcellular Localization
Its involvement in the preparation of luminescent complexes suggests that it may be localized in specific compartments or organelles where these complexes exert their effects.
特性
IUPAC Name |
2,3-dipyridin-2-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDTUCKEBDJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN=C2C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352116 | |
| Record name | 2,3-di(2-pyridyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25005-96-3 | |
| Record name | 2,3-Di-2-pyridinylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25005-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-di(2-pyridyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(2-pyridyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,3-Bis(2-pyridyl)pyrazine (dpp) has the molecular formula C14H10N4 and a molecular weight of 234.26 g/mol.
A: Researchers frequently utilize techniques like 1H NMR, IR, UV-Vis absorption, and emission spectroscopy to characterize dpp and its metal complexes. [, , , , , , , , , ]
A: While dpp itself exhibits limited solubility in water, its metal complexes often demonstrate good stability in aqueous solutions. [, ]
A: The stability of dpp complexes can be influenced by the metal ion involved. For example, dinuclear [Ru([n]aneS4)] complexes bridged by dpp show varying stability of the Ru(II) oxidation state depending on the thiacrown ligand used. []
A: While dpp typically coordinates in a bidentate fashion, in complexes with technetium(V) and rhenium(V), DPQ uniquely forms a seven-membered chelate ring through bidentate coordination using its two pyridinic nitrogen atoms, leaving the quinoxaline nitrogens uncoordinated. []
A: Dpp-containing metal complexes have shown promise as photocatalysts for water reduction to produce hydrogen. Notably, Ru(II),Rh(III),Ru(II) trimetallic complexes bridged by dpp exhibit high turnover numbers and photostability in this application. [, ]
A: Studies have demonstrated that electron-withdrawing substituents on the terminal ligand of a 3 complex can increase the rate of chloride loss upon reduction, which in turn facilitates catalytic water reduction. []
A: Researchers have employed computational methods like Sparkle RM1 and PM7 to optimize the structures of dpp-containing lanthanide complexes and calculate spectroscopic parameters like Judd-Ofelt intensity parameters. [] Additionally, DFT calculations have been employed to study V(IV)O and Cu(II) complexes with dpp and other pyridine-based ligands. []
A: Substitutions on the dpp ligand can significantly alter the electrochemical and photophysical properties of its metal complexes. For instance, incorporating electron-withdrawing groups can shift reduction potentials and influence excited-state lifetimes. []
A: Yes, incorporating polyelectrolytes like poly(4-styrenesulfonate) (PSS) into aqueous solutions containing dpp-bridged Ru,Rh photocatalysts has been shown to significantly enhance their stability and efficiency for hydrogen production, even under aerobic conditions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)


